

# Carotegrast Methyl: A Deep Dive into its Mechanism of Action in Ulcerative Colitis

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## Compound of Interest

Compound Name: Carotegrast Methyl

Cat. No.: B1664470

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## Introduction

**Carotegrast methyl**, an orally administered small-molecule prodrug, represents a significant advancement in the therapeutic landscape for ulcerative colitis (UC). Its targeted mechanism of action offers a novel approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides an in-depth exploration of the core mechanism of action of **carotegrast methyl**, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

## Core Mechanism of Action: Antagonism of $\alpha4\beta1$ and $\alpha4\beta7$ Integrins

**Carotegrast methyl** is rapidly converted to its active metabolite, carotegrast (also known as HCA2969), which functions as a potent and selective dual antagonist of two key cell adhesion molecules:  $\alpha4\beta1$  (Very Late Antigen-4, VLA-4) and  $\alpha4\beta7$  integrins.<sup>[1]</sup> These integrins are expressed on the surface of leukocytes, including T lymphocytes, and play a crucial role in their trafficking and infiltration into inflamed tissues.

In the context of ulcerative colitis, the gut-homing integrin  $\alpha4\beta7$  is of particular importance. It interacts with its primary ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the vascular endothelial cells of the gastrointestinal tract.

[2][3] This interaction facilitates the adhesion and subsequent transmigration of pathogenic lymphocytes from the bloodstream into the intestinal mucosa, a critical step in the inflammatory cascade of UC. The  $\alpha 4 \beta 1$  integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is also upregulated in inflamed gut tissue.

Carotegrast, by binding to  $\alpha 4 \beta 1$  and  $\alpha 4 \beta 7$  integrins, competitively inhibits their interaction with VCAM-1 and MAdCAM-1, respectively.[1] This blockade effectively disrupts the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium of the gut, thereby reducing the influx of inflammatory cells into the colonic mucosa. The consequence is a dampening of the inflammatory response, leading to symptomatic improvement and mucosal healing in patients with UC.

## Preclinical Evidence

### In Vitro Binding Affinity

The potent and selective binding of carotegrast's active metabolite to human and mouse  $\alpha 4 \beta 1$  and  $\alpha 4 \beta 7$  integrins has been demonstrated in in vitro studies. The table below summarizes the binding affinities (dissociation constant, KD) and inhibitory concentrations (IC50) of HCA2969.

Target	Species	Cell Line	KD (nM)	IC50 (nM)
$\alpha 4 \beta 1$ Integrin	Human	Jurkat	0.32	5.8
$\alpha 4 \beta 7$ Integrin	Human	RPMI-8866	0.46	1.4
$\alpha 4 \beta 7$ Integrin	Mouse	TK-1	0.2	26

## Experimental Protocol: Competitive Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its target receptor. While the specific proprietary protocol for HCA2969 is not publicly available, a general methodology can be described:

- **Membrane Preparation:** Cell membranes expressing the target integrin (e.g., from Jurkat cells for  $\alpha 4 \beta 1$  or RPMI-8866 cells for  $\alpha 4 \beta 7$ ) are isolated and purified.

- **Radioligand:** A radiolabeled ligand known to bind specifically to the target integrin is used.
- **Competition:** The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (HCA2969).
- **Separation:** The bound and free radioligand are separated, typically by rapid filtration through a filter that traps the cell membranes.
- **Detection:** The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is calculated. The K<sub>i</sub> (inhibitory constant) can then be derived from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

## In Vivo Efficacy in a Murine Model of Colitis

The therapeutic potential of **carotegrast methyl** was evaluated in a well-established mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4<sup>+</sup> T cells into severe combined immunodeficient (SCID) mice. This model recapitulates key features of human inflammatory bowel disease.

- **Results:** Oral administration of **carotegrast methyl** in the diet dose-dependently prevented the development of colitis. This was evidenced by a reduction in colon weight, a marker of inflammation, and a significant decrease in the infiltration of T-cells into the colonic lamina propria. The efficacy of the highest dose of **carotegrast methyl** was comparable to that of an anti- $\alpha 4$  integrin monoclonal antibody.
- **Donor Cells:** CD4<sup>+</sup> T cells are isolated from the spleens of IL-10 deficient mice.
- **Recipient Mice:** Severe combined immunodeficient (SCID) mice, which lack their own functional T and B cells, are used as recipients.
- **Cell Transfer:** The isolated IL-10 deficient CD4<sup>+</sup> T cells are injected intraperitoneally into the SCID mice.

- Treatment: **Carotegrast methyl** is administered orally, typically mixed in the chow, starting from the day of or the day before the cell transfer.
- Monitoring: The mice are monitored for clinical signs of colitis, such as weight loss and diarrhea, over several weeks.
- Endpoint Analysis: At the end of the study, the colons are harvested to assess inflammatory parameters, including colon weight, histological scoring of inflammation, and immunohistochemical analysis of immune cell infiltration.

## Clinical Efficacy in Ulcerative Colitis

The efficacy and safety of **carotegrast methyl** for the treatment of moderately active ulcerative colitis have been established in Phase 2a and Phase 3 clinical trials. The standard dosage evaluated was 960 mg administered orally three times daily.

### Phase 2a Clinical Trial (NCT02275726)

This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of **carotegrast methyl** in patients with moderately active UC who had an inadequate response or intolerance to mesalamine or corticosteroids.<sup>[4]</sup>

Endpoint (Week 8)	Carotegrast Methyl (960 mg TID) (n=51)	Placebo (n=51)	Odds Ratio (95% CI)	p-value
Clinical Response	62.7%	25.5%	5.35 (2.23 - 12.82)	0.0002
Clinical Remission	23.5%	3.9%	7.81 (1.64 - 37.24)	0.0099
Mucosal Healing	58.8%	29.4%	4.65 (1.81 - 11.90)	0.0014

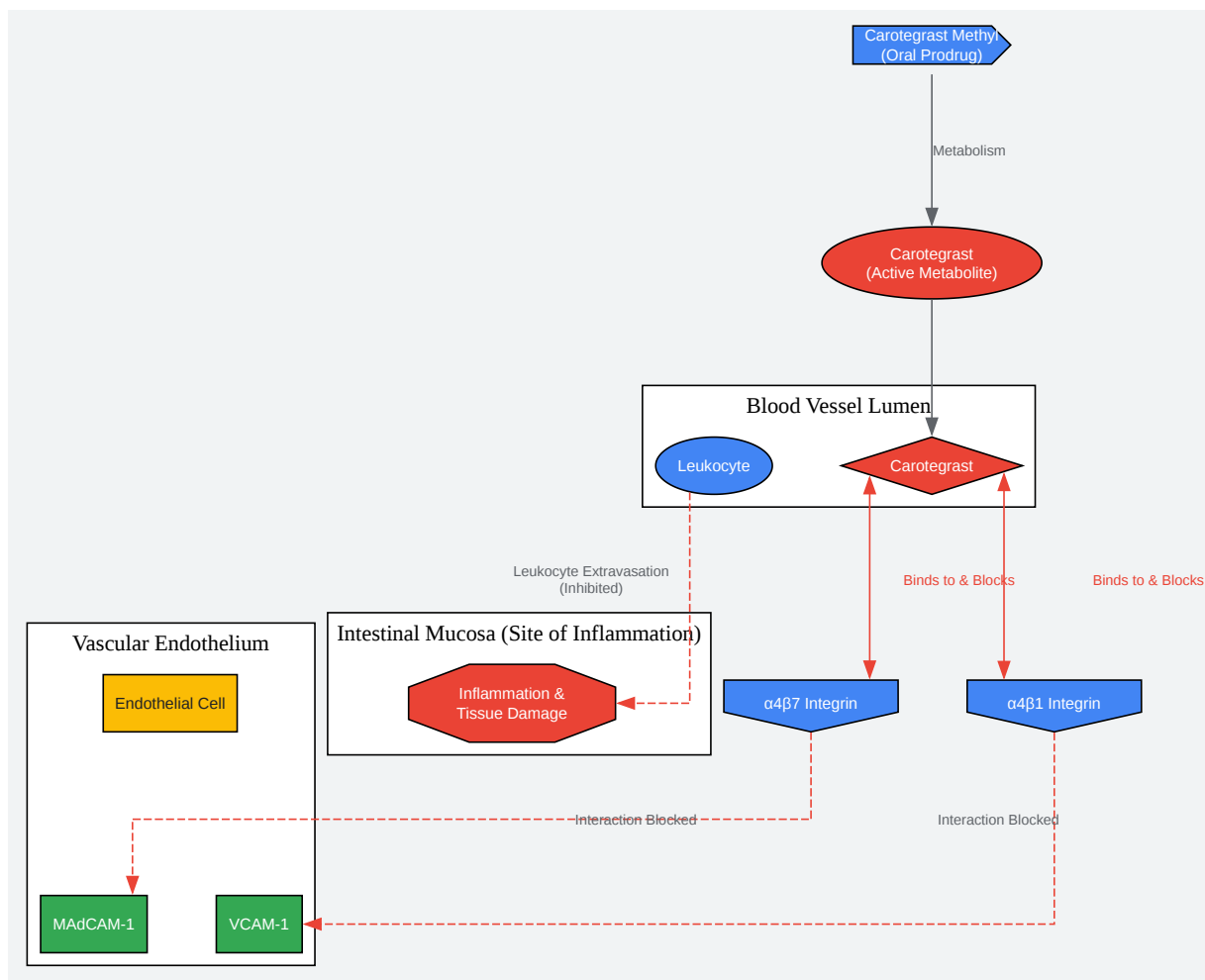
### Phase 3 Clinical Trial (AJM300/CT3; NCT03531892)

This multicenter, randomized, double-blind, placebo-controlled study further confirmed the efficacy and safety of **carotegrast methyl** in a larger population of patients with moderately active UC with an inadequate response to mesalamine.

Endpoint (Week 8)	Carotegrast Methyl (960 mg TID) (n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response	45.1%	20.8%	3.30 (1.73 - 6.29)	0.00028
Clinical Remission	24.5%	11.9%	2.41 (1.11 - 5.24)	0.024
Symptomatic Remission	35.3%	18.8%	2.33 (1.23 - 4.40)	0.008
Endoscopic Improvement	51.0%	27.7%	2.72 (1.50 - 4.93)	0.0007
Endoscopic Remission	29.4%	14.9%	2.39 (1.19 - 4.80)	0.013

## Visualizing the Mechanism and Workflows

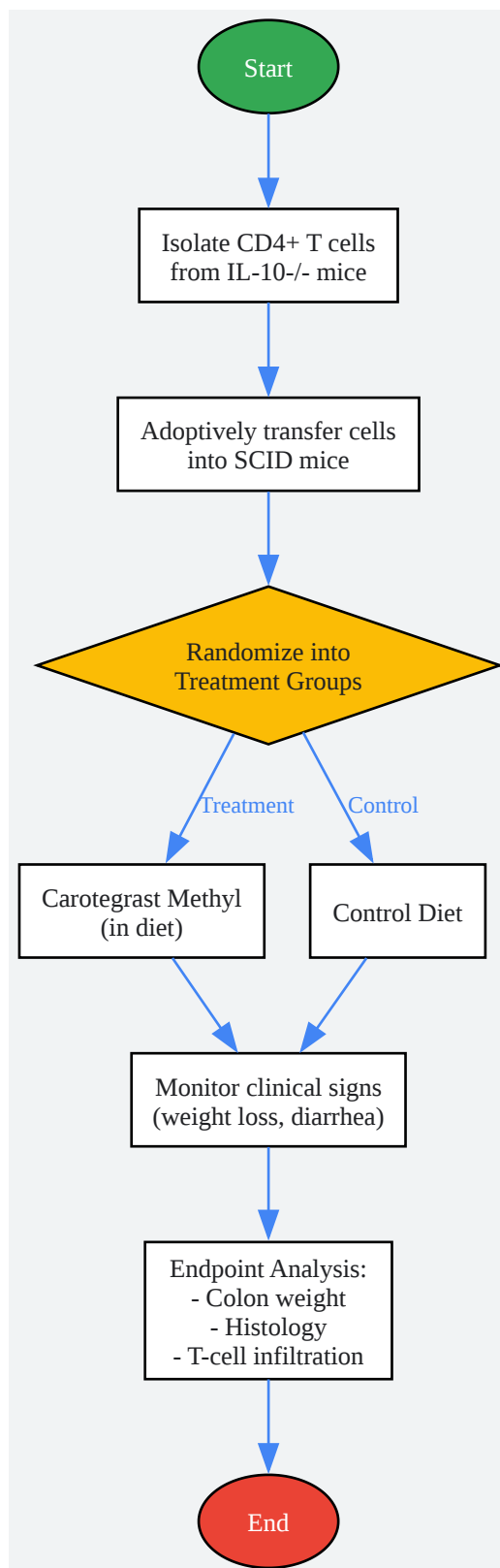
### Signaling Pathway of Carotegrast Methyl in Ulcerative Colitis



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Caption: **Carotegrast methyl**'s mechanism of action in UC.

## Experimental Workflow: Preclinical Murine Colitis Model



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Caption: Workflow of the IL-10-/- T-cell transfer colitis model.

## Logical Relationship: Clinical Trial Design (Phase 3)

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## References

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